ATR Kinase Cellular Inhibition Potency Comparison
1H-Indol-6-amine,4-(ethylsulfonyl)- inhibited ATR-mediated CHK1 phosphorylation at Ser345 with an IC50 of 41 nM in HT29 human colorectal adenocarcinoma cells following 1-hour treatment in the presence of the DNA-damaging agent 4-nitroquinoline 1-oxide [1]. The corresponding 4-methylsulfonyl analog exhibited an IC50 of 9,200 nM (9.2 µM) under identical assay conditions, representing a 224-fold loss in potency [1]. This direct head-to-head comparison demonstrates that the ethylsulfonyl substituent provides a critical steric and hydrophobic contribution to the ATR ATP-binding pocket that cannot be replicated by the smaller methylsulfonyl group.
| Evidence Dimension | ATR-mediated CHK1 phosphorylation inhibition (cellular IC50) |
|---|---|
| Target Compound Data | IC50 = 41 nM |
| Comparator Or Baseline | 4-methylsulfonyl-1H-indol-6-amine: IC50 = 9,200 nM |
| Quantified Difference | 224-fold greater potency for the 4-ethylsulfonyl compound |
| Conditions | HT29 human colorectal adenocarcinoma cells; 1 h treatment; 4-nitroquinoline 1-oxide co-treatment; CHK1 pSer345 readout |
Why This Matters
For ATR inhibitor screening cascades, a potency difference exceeding 200-fold between ethylsulfonyl and methylsulfonyl analogs mandates compound-specific procurement to avoid false-negative screening results and wasted chemistry resources on an inactive scaffold.
- [1] BindingDB Entry BDBM50427298 (CHEMBL2325438). IC50 data for ATR inhibition by 4-ethylsulfonyl and 4-methylsulfonyl indole-6-amine analogs in HT29 cells. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50427298 (accessed 2026-05-05). View Source
